molecular formula C15H13BrN4O B13410771 (9Z)-9-[(4-bromophenyl)hydrazinylidene]-7,8-dihydro-5H-pyrido[3,2-b]azepin-6-one

(9Z)-9-[(4-bromophenyl)hydrazinylidene]-7,8-dihydro-5H-pyrido[3,2-b]azepin-6-one

Cat. No.: B13410771
M. Wt: 345.19 g/mol
InChI Key: AEELCBKXLYOXEY-MOSHPQCFSA-N
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Description

(9Z)-9-[(4-bromophenyl)hydrazinylidene]-7,8-dihydro-5H-pyrido[3,2-b]azepin-6-one is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (9Z)-9-[(4-bromophenyl)hydrazinylidene]-7,8-dihydro-5H-pyrido[3,2-b]azepin-6-one typically involves multiple steps, starting with the preparation of the pyridoazepinone core This core can be synthesized through a series of condensation reactions involving appropriate starting materials such as pyridine derivatives and azepinone precursors

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This includes selecting suitable solvents, catalysts, and reaction conditions to facilitate the formation of the desired product. Techniques such as recrystallization and chromatography are often employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(9Z)-9-[(4-bromophenyl)hydrazinylidene]-7,8-dihydro-5H-pyrido[3,2-b]azepin-6-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromophenyl group allows for substitution reactions, where the bromine atom can be replaced by other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of functionalized compounds.

Scientific Research Applications

(9Z)-9-[(4-bromophenyl)hydrazinylidene]-7,8-dihydro-5H-pyrido[3,2-b]azepin-6-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (9Z)-9-[(4-bromophenyl)hydrazinylidene]-7,8-dihydro-5H-pyrido[3,2-b]azepin-6-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent.

Comparison with Similar Compounds

Similar Compounds

  • (9Z)-9-[(4-chlorophenyl)hydrazinylidene]-7,8-dihydro-5H-pyrido[3,2-b]azepin-6-one
  • (9Z)-9-[(4-fluorophenyl)hydrazinylidene]-7,8-dihydro-5H-pyrido[3,2-b]azepin-6-one

Uniqueness

(9Z)-9-[(4-bromophenyl)hydrazinylidene]-7,8-dihydro-5H-pyrido[3,2-b]azepin-6-one is unique due to the presence of the bromophenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C15H13BrN4O

Molecular Weight

345.19 g/mol

IUPAC Name

(9Z)-9-[(4-bromophenyl)hydrazinylidene]-7,8-dihydro-5H-pyrido[3,2-b]azepin-6-one

InChI

InChI=1S/C15H13BrN4O/c16-10-3-5-11(6-4-10)19-20-13-7-8-14(21)18-12-2-1-9-17-15(12)13/h1-6,9,19H,7-8H2,(H,18,21)/b20-13-

InChI Key

AEELCBKXLYOXEY-MOSHPQCFSA-N

Isomeric SMILES

C\1CC(=O)NC2=C(/C1=N\NC3=CC=C(C=C3)Br)N=CC=C2

Canonical SMILES

C1CC(=O)NC2=C(C1=NNC3=CC=C(C=C3)Br)N=CC=C2

Origin of Product

United States

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